(S)-Duloxetine is the pharmacologically active enantiomer of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) [, , , ]. It is primarily used in the treatment of major depressive disorder [, , ]. (S)-Duloxetine demonstrates higher activity compared to its (R)-enantiomer [].
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid, with the CAS number 199191-67-8, is a compound classified under phthalimides. Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is noteworthy due to its potential therapeutic applications and its role as an intermediate in the synthesis of other biologically active compounds .
The synthesis of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid typically involves several synthetic routes:
In industrial settings, the production may utilize large-scale reactions with automated reactors and continuous flow systems. Catalysts and optimized reaction conditions are employed to enhance yield and purity while minimizing waste .
The molecular formula of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid is C26H23NO4S. The compound features a complex structure that includes:
This compound can undergo various chemical reactions, including:
Relevant data indicates that it has a high melting point, suggesting thermal stability, which may be beneficial for its applications in pharmaceuticals .
2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid has potential scientific uses primarily in medicinal chemistry, where it may serve as a precursor for synthesizing other therapeutic agents. Its unique structure allows for exploration in drug development, particularly in targeting specific biological pathways associated with various diseases .
The compound's structural identity encompasses precise atomic connectivity, spatial configuration, and molecular dimensions that collectively define its chemical behavior and functional roles.
The systematic IUPAC name—2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic Acid—provides complete structural information: a benzoic acid substituted at the 2-position with a carboxamide group bearing methyl and [(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl] substituents. This nomenclature explicitly defines the naphthalene linkage at the 1-position, thiophene at the 2-position, and the stereospecific (S)-configuration at the chiral propyl carbon [1] [2].
Table 1: Comprehensive Synonym Listing
Synonym | Usage Context |
---|---|
(S)-Duloxetine Phthalamide | Primary pharmaceutical designation |
Duloxetine Impurity 53 | Quality control documentation |
(S)-2-(Methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamoyl)benzoic acid | Systematic descriptive name |
Duloxetine-14 | Analytical research contexts |
Duloxetine Pthalimide | Common misspelling variant |
Benzoic acid, 2-[[methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]- | Alternative IUPAC formulation |
Duloxetine Phthalamide Impurity | Pharmaceutical quality assurance |
The diversity of synonyms reflects its recognition across chemical, analytical, and pharmaceutical domains, with "Duloxetine Impurity" designations being particularly prevalent in quality control settings [1] [4] [6].
The compound's definitive molecular formula, C₂₆H₂₃NO₄S, enumerates its constituent atoms: 26 carbon, 23 hydrogen, 1 nitrogen, 4 oxygen, and 1 sulfur atom. This configuration yields a precise molecular weight of 445.53 g/mol, calculated from standard atomic masses (C=12.01, H=1.008, N=14.01, O=16.00, S=32.06). The formula confirms the presence of characteristic heteroatoms (nitrogen, sulfur, oxygen) that govern its polarity, hydrogen-bonding capacity, and chemical reactivity. The benzoic acid component contributes acidic functionality while the thienyl and naphthalenyl groups provide substantial aromatic character and hydrophobicity [1] [2] [8].
The defining stereochemical feature resides at the C3 position of the propyl chain, specified as (3S) in the nomenclature. This chiral center arises from the asymmetric carbon connecting the naphthalenyloxy, thienyl, propyl, and amino substituents, generating enantiomers with identical connectivity but mirror-image spatial arrangements. The exclusive reference to the (S)-configuration across literature indicates its specific relevance to duloxetine-related chemistry, likely corresponding to the stereochemistry of the parent pharmaceutical compound. This chiral integrity is crucial as it influences molecular recognition phenomena, crystallization behavior, and potentially its formation kinetics as a process-related impurity [1] [4].
The compound's significance is intrinsically tied to pharmaceutical development rather than being a therapeutic agent itself.
This molecule gained identification and significance specifically as Duloxetine Phthalamide, a process-related impurity arising during the manufacturing or storage of the antidepressant drug duloxetine hydrochloride. Its formation mechanism involves interaction between duloxetine's secondary amine functionality and phthalic acid derivatives (specifically hydroxypropylmethylcellulose phthalate (HPMCP)) present in enteric coating polymers used in pharmaceutical formulations. This reactivity leads to amide bond formation, generating the phthalamide derivative as a degradation product [4] [8].
Its status as a specified impurity (designated Duloxetine Impurity 53 or Duloxetine Impurity 19 in various sources) necessitates strict analytical monitoring and control within duloxetine drug substances and products according to regulatory standards (ICH guidelines). Regulatory thresholds for such impurities typically fall below 0.10-0.15% concentration, driving the development of specialized chromatographic methods for its detection and quantification. The compound's synthesis and characterization as a reference standard enable accurate impurity profiling essential for drug safety assessment [1] [4] [6].
The compound exists within a complex intellectual property framework governed by patents covering duloxetine synthesis, formulations, and impurity control strategies. ChemicalBook explicitly notes that the compound falls under patent restrictions ("According to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited!") without specifying particular patent numbers [4]. This legal status likely arises from its intrinsic connection to duloxetine, a drug with extensive patent protection historically held by Eli Lilly and Company.
Patent protections surrounding duloxetine have influenced the commercial availability of this impurity standard, restricting synthesis and distribution to authorized entities. Suppliers offering this compound typically provide it exclusively for analytical or research purposes under license agreements, emphasizing its non-clinical application in regulatory compliance testing rather than therapeutic use. The patent landscape necessitates careful navigation by generic drug manufacturers developing duloxetine products, where thorough impurity profiling, including quantification of this specific phthalamide, remains essential for regulatory approval while avoiding intellectual property infringement [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: